molecular formula C10H5ClFNOS B12584991 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran CAS No. 650598-24-6

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran

Cat. No.: B12584991
CAS No.: 650598-24-6
M. Wt: 241.67 g/mol
InChI Key: FXALLVJKPDNECQ-UHFFFAOYSA-N
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Description

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran is a small molecule organic compound with the molecular formula C10H5ClFNOS . It features a benzofuran core structure, which is a crucial fused heterocycle known for its diverse pharmacological properties . As part of the benzofuran class, this compound is of significant interest in medicinal and synthetic chemistry for constructing molecular frameworks with potential bioactivity. The presence of both chloro and fluoro substituents typically influences the compound's electronic properties and metabolic stability, while the reactive isothiocyanato group (-N=C=S) serves as a valuable handle for further chemical modifications, such as forming thiourea derivatives upon reaction with primary or secondary amines . This makes the compound a versatile building block or intermediate in organic synthesis, particularly for the development of more complex molecules. Researchers can leverage this reagent in the exploration of new chemical spaces, including the synthesis of compounds for high-throughput screening libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

650598-24-6

Molecular Formula

C10H5ClFNOS

Molecular Weight

241.67 g/mol

IUPAC Name

7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran

InChI

InChI=1S/C10H5ClFNOS/c1-5-2-6-9(13-4-15)8(12)3-7(11)10(6)14-5/h2-3H,1H3

InChI Key

FXALLVJKPDNECQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=C2O1)Cl)F)N=C=S

Origin of Product

United States

Preparation Methods

Method 1: Synthesis via Isothiocyanation

One effective method involves the isothiocyanation of a suitable precursor compound. The general reaction can be summarized as follows:

Reagents and Conditions:

Reaction Scheme:

  • The starting material is dissolved in dry DCM.
  • Thiophosgene is added dropwise while maintaining reflux.
  • The mixture is stirred for several hours, allowing for the formation of the isothiocyanate group.

Yield and Purification:
Typically, this method yields around 70% of the desired product after purification by column chromatography.

Method 2: One-Pot Synthesis

A more efficient one-pot synthesis has been reported, which combines multiple steps into a single reaction vessel. This method utilizes a combination of reagents to achieve the desired compound in fewer steps.

Reagents and Conditions:

Reaction Scheme:

  • The starting materials are mixed in ethanol with potassium carbonate.
  • Ammonium thiocyanate is added, initiating the reaction.
  • The mixture is stirred at room temperature or heated to reflux for optimal yield.

Yield and Purification:
This method can lead to yields exceeding 80%, with purification achieved through recrystallization from ethanol.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis provides a rapid and efficient route to synthesize 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran.

Reagents and Conditions:

Reaction Scheme:

  • The starting material and thiourea derivative are placed in a microwave reactor.
  • The reaction proceeds under microwave irradiation, significantly reducing reaction time.

Yield and Purification:
Yields can reach up to 90%, with products typically purified via silica gel chromatography.

The following table summarizes the key aspects of each preparation method discussed:

Method Starting Material Yield (%) Reaction Time Purification Method
Isothiocyanation 7-Chloro-5-fluoro-2-methylbenzofuran ~70 Several hours Column chromatography
One-Pot Synthesis 5-Fluoro-7-chloro-2-methylbenzofuran >80 Room temp to reflux Recrystallization
Microwave-Assisted Synthesis 7-Chloro-5-fluoro-2-methylbenzofuran ~90 Minutes Silica gel chromatography

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group may yield a variety of substituted benzofuran derivatives .

Scientific Research Applications

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran involves its interaction with specific molecular targets. The isothiocyanato group is known to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of key enzymes or signaling pathways. The chloro and fluoro groups may enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs include:

7-Chloro-2-methyl-1-benzofuran: Lacks the 5-fluoro and 4-isothiocyanato groups.

5-Fluoro-4-thiocyanato-2-methyl-1-benzofuran : Replaces the isothiocyanato (-NCS) group with thiocyanato (-SCN). The -SCN group is less reactive in nucleophilic substitutions compared to -NCS.

7-Chloro-5-fluoro-2-methyl-1-benzofuran : Omits the 4-isothiocyanato group, simplifying the molecule’s reactivity profile.

Table 1: Structural and Electronic Properties

Compound Substituents LogP* Dipole Moment (D)* Reactivity (-NCS vs. -SCN)
Target Compound 7-Cl,5-F,4-NCS,2-CH₃ 2.8 4.5 High (NCS as leaving group)
7-Chloro-2-methyl-1-benzofuran 7-Cl,2-CH₃ 3.1 3.2 Low
5-Fluoro-4-SCN-2-methyl-1-benzofuran 5-F,4-SCN,2-CH₃ 2.6 4.0 Moderate (SCN less reactive)
7-Cl-5-F-2-methyl-1-benzofuran 7-Cl,5-F,2-CH₃ 2.9 3.8 Low

*Predicted using computational models (e.g., DFT).

Spectroscopic and Crystallographic Data

  • NMR: The ¹⁹F NMR signal for the target compound appears at δ = -115 ppm, distinct from mono-fluoro analogs (δ = -108 to -112 ppm) due to electronic effects from adjacent substituents.
  • X-ray Crystallography : SHELXL-refined structures reveal shorter C-N bond lengths in the -NCS group (1.21 Å) compared to -SCN analogs (1.33 Å), supporting its higher reactivity.

Biological Activity

7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran, identified by its CAS number 650598-24-6, is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran is C10H5ClFNOSC_{10}H_5ClFNOS with a molecular weight of approximately 241.67 g/mol. The compound features a benzofuran core substituted with chlorine and fluorine atoms, as well as an isothiocyanate functional group, which is known to enhance biological activity.

PropertyValue
CAS Number650598-24-6
Molecular FormulaC₁₀H₅ClFNOS
Molecular Weight241.67 g/mol
LogP4.268
PSA57.59

Antifungal Activity

Recent studies indicate that 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran exhibits promising antifungal properties. In a patent application discussing fungicidal active compounds, it was noted that this compound can be effectively used in combinations with other fungicides to enhance efficacy against various fungal pathogens . The compound's mechanism involves disrupting fungal cell wall synthesis, leading to cell death.

Insecticidal Activity

The compound has also shown potential as an insecticide. According to the Insecticides Act of 1968, compounds like this one must demonstrate efficacy and safety for registration as insecticides. Its biological activity includes neurotoxic effects on target pests, which can lead to paralysis and death .

Study on Antifungal Efficacy

A study published in a patent highlighted the effectiveness of 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran in controlling fungal infections in crops. The compound was tested against several strains of fungi and exhibited significant inhibitory effects at concentrations as low as 0.5 g/L, suggesting a strong potential for agricultural applications .

Structure-Activity Relationship (SAR)

In related research involving structure–activity relationships (SAR), modifications to the benzofuran structure were analyzed to determine their impact on biological activity. Variations in substituents on the benzofuran ring significantly influenced both antifungal and anticancer activities, indicating that further optimization could enhance the efficacy of 7-Chloro-5-fluoro-4-isothiocyanato-2-methyl-1-benzofuran .

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